
蒽-9,10-二醇
概述
描述
Synthesis Analysis
The synthesis of 9,10-Anthracenediol and its derivatives involves several methods, including the preparation of epoxy derivatives from aromatic polycyclic hydrocarbons and subsequent reactions that yield dihydrodiols, as well as the synthesis of anthracene-9,10-diones with potential anticancer properties through the treatment of corresponding bis(omega-haloalkanamido) derivatives with secondary amines (Sims, 1971) (Agbandje et al., 1992).
Molecular Structure Analysis
Research on the molecular structure of 9,10-Anthracenediol derivatives, such as the study of 9,10-bis(diisopropylsilyl) anthracene, reveals information about the bent molecular skeleton due to repulsive interactions and provides insights into its radical anion structure (Bock et al., 1996).
Chemical Reactions and Properties
Photocatalytic oxygenation of anthracenes, including 9,10-Anthracenediol, showcases the compound's ability to undergo specific reactions under certain conditions, leading to the formation of oxygenation products and further oxidation products under photoirradiation (Kotani et al., 2004).
Physical Properties Analysis
The synthesis and solvatochromatic properties of derivatives like 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene demonstrate how substitutions affect the compound's absorption and fluorescence spectra in various solvents, indicating its physical property variations based on molecular structure modifications (Imoto et al., 2009).
科学研究应用
有机发光二极管 (OLED)
蒽衍生物可以从蒽-9,10-二醇合成,与有机发光二极管 (OLED) 等多种有机材料的开发和应用相关 {svg_1}.
有机场效应晶体管 (OFET)
蒽衍生物也用于有机场效应晶体管 (OFET) {svg_2}. 这些材料具有有趣的光化学和光物理性质 {svg_3}.
光催化降解
蒽-9,10-二醇已被研究用于光催化降解 {svg_4}. Cu掺杂的ZnO纳米复合材料用于在自然光照射下模拟雨水中对NAP和ANT进行光降解 {svg_5}.
生物学应用
蒽衍生物显示出有用的生物活性 {svg_6}. 例如,蒽醌衍生物具有抗菌和消炎活性 {svg_7}.
驱鸟剂
蒽的衍生物蒽醌已被研究其作为驱鸟剂的功效 {svg_8}.
合成新化合物
蒽-9,10-二醇可用于合成新化合物 {svg_9}. 设计、合成并表征了14种新的9,10-蒽醌或9,10-二甲氧基蒽衍生物 {svg_10}.
作用机制
Anthracene-9,10-diol, also known as 9,10-Dihydroxyanthracene or 9,10-Anthracenediol, is an organic compound with the formula C14H10O2
Target of Action
Anthracene derivatives have been known to interact with various biological targets, including enzymes and cellular structures .
Mode of Action
Anthracene-9,10-diol is the hydroquinone form of 9,10-anthraquinone (AQ). It is formed when AQ is hydrogenated It’s worth noting that anthracene derivatives can undergo various chemical reactions, potentially leading to changes in their targets .
Biochemical Pathways
Anthracene derivatives have been known to interfere with various biochemical processes, potentially leading to downstream effects .
Pharmacokinetics
It is known that the compound is easily dissolved in alkaline solutions .
Result of Action
Anthracene derivatives can have various effects on cells, potentially leading to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of anthracene-9,10-diol. For instance, the compound’s solubility can be affected by the pH of the environment . Additionally, light exposure can influence the photophysics of anthracene derivatives .
属性
IUPAC Name |
anthracene-9,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFMUWBCZZUMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063664 | |
| Record name | 9,10-Anthracenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4981-66-2 | |
| Record name | Anthrahydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4981-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydroxyanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004981662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-DIHYDROXYANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETK5C5EZG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 9,10-dihydroxyanthracene?
A1: The molecular formula of 9,10-dihydroxyanthracene is C14H10O2, and its molecular weight is 210.23 g/mol.
Q2: What spectroscopic data is available for 9,10-dihydroxyanthracene?
A2: [] The dichroic spectra of 9,10-dihydroxyanthracene have been measured in stretched polyvinyl alcohol sheets and compared with MO calculations to determine electronic band polarizations. [] This information can be useful for characterizing and quantifying the compound.
Q3: How does the structure of 9,10-dihydroxyanthracene relate to its properties?
A3: The presence of two hydroxyl groups at the 9,10 positions of the anthracene ring significantly influences the compound's reactivity and redox properties. [, ] These groups enable 9,10-dihydroxyanthracene to act as both a hydrogen donor and acceptor, contributing to its role in various photochemical and electrochemical reactions. [, ]
Q4: What is the role of 9,10-dihydroxyanthracene in the photoreduction of anthraquinones?
A4: 9,10-Dihydroxyanthracene is a common product in the photoreduction of anthraquinones. [, , , ] This process often involves hydrogen atom abstraction from solvents like ethanol by the excited state of anthraquinone derivatives, leading to the formation of semiquinone radicals and ultimately 9,10-dihydroxyanthracene. [, , ]
Q5: How do amines affect the photoreduction of anthraquinone to 9,10-dihydroxyanthracene?
A5: Amines, such as triethylamine (TEA), can act as electron donors in the photoreduction of anthraquinone. [, , ] The excited triplet state of anthraquinone can accept an electron from TEA, forming the anthraquinone radical anion and the TEA radical cation. [, ] This process ultimately leads to the formation of 9,10-dihydroxyanthracene. []
Q6: Can 9,10-dihydroxyanthracene be used in sensor applications?
A6: Yes, research indicates that 9,10-dihydroxyanthracene can be incorporated into sensor designs. [, ] For instance, it has shown promise as a sensitive layer on silicon nanowire field-effect transistors (SiNW-FETs) for detecting H2O2 and pH changes in physiological solutions. [] Additionally, it has been employed in a novel sensor platform called site selectively templated and tagged xerogels (SSTTX) for detecting analytes like 9-anthrol. []
Q7: How does 9,10-dihydroxyanthracene interact with lignin in pulping processes?
A7: 9,10-Dihydroxyanthracene and its oxidized form, anthraquinone, are known to participate in redox cycles during alkaline pulping processes, influencing delignification. [, , ] Specifically, anthraquinone can be reduced to 9,10-dihydroxyanthracene, which can then react with lignin model quinone methides. [] This interaction is believed to be crucial in anthraquinone-catalyzed delignification. []
Q8: Can 9,10-dihydroxyanthracene be used in battery applications?
A8: Research suggests potential for 9,10-dihydroxyanthracene and its derivatives in battery applications. [, ] For example, polymeric forms of anthraquinone, which can be electrochemically converted to 9,10-dihydroxyanthracene, have been investigated as electrode materials in aqueous lithium-ion batteries. [] These studies highlight the ability of the anthraquinone/9,10-dihydroxyanthracene redox couple to store charge. [, ]
Q9: What is the role of 9,10-dihydroxyanthracene in organic synthesis?
A9: 9,10-Dihydroxyanthracene can serve as a versatile intermediate in organic synthesis. [] Its structure allows for various transformations, including electrophilic aromatic substitution and oxidation reactions. [] Additionally, its derivatives, such as bis(perfluoroalkyl)-substituted anthracene diols, can be further modified via cross-coupling reactions to create extended π-conjugated systems. []
Q10: Is 9,10-dihydroxyanthracene stable in the presence of oxygen?
A10: 9,10-Dihydroxyanthracene is susceptible to oxidation in the presence of oxygen, reverting back to 9,10-anthraquinone. [] This sensitivity to oxygen is a crucial factor to consider when handling and storing the compound, particularly in applications where its fluorescence is desired. []
Q11: What factors can affect the stability of 9,10-dihydroxyanthracene in solution?
A11: The stability of 9,10-dihydroxyanthracene in solution can be affected by various factors, including solvent polarity, pH, temperature, and the presence of oxidizing agents. [, , , ] Understanding these factors is essential for optimizing reaction conditions and developing stable formulations.
Q12: Have there been any computational studies on 9,10-dihydroxyanthracene?
A12: Yes, computational chemistry methods, such as CNDO/S3 calculations, have been employed to study the electronic structure and reactivity of 9,10-dihydroxyanthracene and related systems. [] These calculations provide insights into the electron transfer processes and interactions with other molecules, contributing to a deeper understanding of its chemical behavior.
Q13: What is the environmental impact of 9,10-dihydroxyanthracene?
A13: While 9,10-dihydroxyanthracene itself has limited information available on its direct environmental impact, its use in industrial processes like pulping necessitates careful consideration. [, , ] Responsible waste management and exploration of alternative pulping methods are essential for minimizing potential negative environmental effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

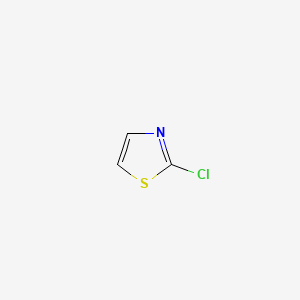
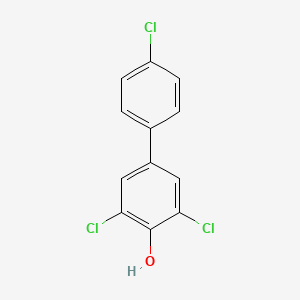
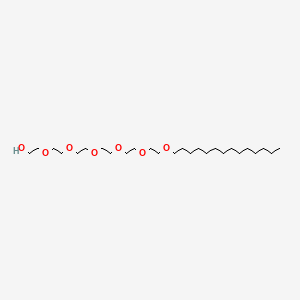
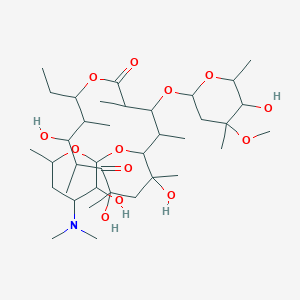
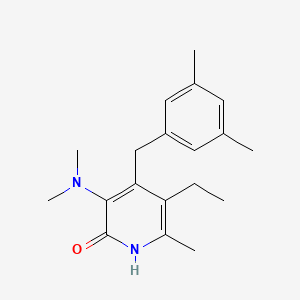
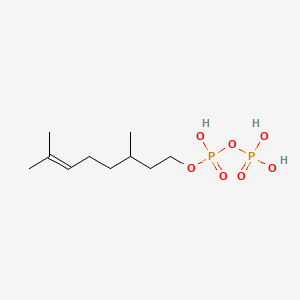

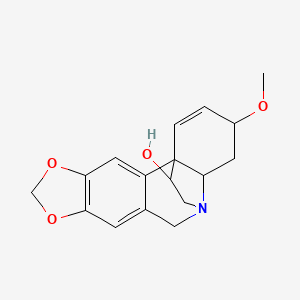
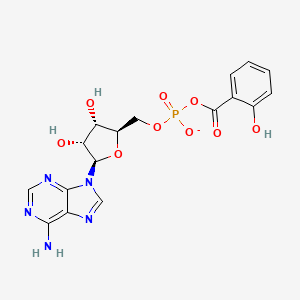

![5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1198838.png)
![5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol](/img/structure/B1198840.png)
![N-[1-(2-methoxyphenyl)-5-benzimidazolyl]benzenesulfonamide](/img/structure/B1198843.png)
![3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1198844.png)